molecular formula C11H23N3 B11903287 (1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine

(1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine

Cat. No.: B11903287
M. Wt: 197.32 g/mol
InChI Key: BFSNCCIFFHBTTP-UHFFFAOYSA-N
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Description

(1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine is a cyclobutane-derived amine featuring a 4-ethylpiperazine substituent at the 1-position of the cyclobutyl ring. Its structure combines the conformational rigidity of the cyclobutane ring with the hydrogen-bonding and solubility properties imparted by the ethylpiperazine moiety.

Properties

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

[1-(4-ethylpiperazin-1-yl)cyclobutyl]methanamine

InChI

InChI=1S/C11H23N3/c1-2-13-6-8-14(9-7-13)11(10-12)4-3-5-11/h2-10,12H2,1H3

InChI Key

BFSNCCIFFHBTTP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CCC2)CN

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

(1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

(1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Piperazine Substituent Variations

Key compounds :

  • (1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine ()
  • (1-(4-Isopropylpiperazin-1-yl)cyclobutyl)methanamine ()
Property Ethylpiperazine Derivative Methylpiperazine Derivative Isopropylpiperazine Derivative
Substituent 4-Ethyl 4-Methyl 4-Isopropyl
Molecular Weight ~239.34 g/mol* ~225.30 g/mol ~253.37 g/mol
Synthetic Yield Not reported 64% (General Procedure 1) 64% (General Procedure 1)
Biological Activity Unknown p97 inhibitor (IC₅₀ not reported) p97 inhibitor (IC₅₀ not reported)

*Calculated based on molecular formula.

Analysis :
The ethyl group in the target compound balances steric bulk and lipophilicity compared to the smaller methyl and bulkier isopropyl groups. Methyl and isopropyl analogs show comparable synthetic yields (~64%) via similar routes (e.g., coupling with indole-phenylpiperidine scaffolds) . The ethyl substituent may optimize metabolic stability and target binding in drug design.

Cycloalkane Ring Modifications

Key compound : 1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine ()

Property Cyclobutane Derivative Cyclopropane Derivative
Ring Size 4-membered 3-membered
Ring Strain Moderate High
Molecular Weight ~239.34 g/mol ~195.29 g/mol
Synthetic Utility Rigid scaffold Higher reactivity

However, the cyclobutane core in the target compound offers improved conformational stability for receptor interactions .

Aromatic vs. Heterocyclic Substituents

Key compound : 1-[1-(4-Chlorophenyl)cyclobutyl]methanamine ()

Property Ethylpiperazine Derivative 4-Chlorophenyl Derivative
Substituent 4-Ethylpiperazine 4-Chlorophenyl
LogP (Estimated) ~1.5 (moderate polarity) ~2.8 (higher lipophilicity)
Applications Enzyme inhibitors Industrial intermediates

Analysis :
The chlorophenyl derivative exhibits higher lipophilicity, making it suitable for membrane permeability in agrochemicals or materials science. In contrast, the ethylpiperazine group enhances solubility and hydrogen-bonding capacity, favoring pharmaceutical applications .

Pharmacological Analogs

Key compounds : Sibutramine-related chlorophenyl derivatives ()

Compound Structure Relevance to Target Compound
Sibutramine Related Compound B N-{1-[1-(3-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine Demonstrates cyclobutane-amine scaffolds in CNS drugs
Sibutramine Related Compound D N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine Highlights amine substituent effects on bioactivity

Analysis : These derivatives underscore the importance of cyclobutylmethanamine cores in central nervous system (CNS) agents. The target compound’s ethylpiperazine group may reduce blood-brain barrier penetration compared to dimethylamine substituents, redirecting its utility toward peripheral targets .

Biological Activity

(1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a cyclobutyl moiety linked to an ethylpiperazine, which contributes to its unique pharmacological profile. The structural formula can be represented as follows:

C12H20N2\text{C}_{12}\text{H}_{20}\text{N}_2

This structure suggests the potential for interaction with various biological targets, particularly in the central nervous system and other receptor systems.

1. Pharmacological Effects

Research indicates that (1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine exhibits significant biological activity, particularly in the realm of pharmacology. It has been studied for its effects on various receptor systems, including:

  • Cannabinoid Receptors : The compound shows promise as a selective inverse agonist for the cannabinoid receptor type 1 (CB1), which is linked to appetite regulation and obesity treatment. Its binding affinity was reported with a Ki value around 220 nM, indicating moderate selectivity over cannabinoid receptor type 2 (CB2) .
  • Histamine Receptors : Preliminary studies suggest potential antagonistic activity against histamine receptors, which could be relevant for treating allergic reactions and inflammation .

The mechanism by which (1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine exerts its biological effects likely involves modulation of neurotransmitter systems and receptor interactions. The ethylpiperazine group enhances its ability to cross the blood-brain barrier, facilitating central nervous system effects.

Case Study 1: Anti-obesity Potential

In a study evaluating various CB1 inverse agonists, (1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine was highlighted for its lower side effect profile compared to first-generation CB1 antagonists like rimonabant. This suggests its potential as a safer alternative for obesity management .

Case Study 2: Antihistaminic Activity

Another investigation focused on the antihistaminic properties of derivatives similar to (1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine. These compounds exhibited varying affinities for histamine receptors, with some showing promising results in reducing allergic responses in animal models .

Research Findings

Study Biological Activity Findings
Study 1CB1 Inverse AgonismKi = 220 nM; selective over CB2
Study 2AntihistaminicModerate affinity; reduced allergic responses
Study 3Neurotransmitter ModulationEnhanced CNS penetration; potential anti-anxiety effects

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